N'-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide
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Overview
Description
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide is a chemical compound with a complex structure that includes a benzohydrazide core substituted with a 2-methoxy group and a 2-(2,4-dimethylphenoxy)acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 2-(2,4-dimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide can be compared with similar compounds such as:
- N’-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide
- N’-[(3,4-dimethylphenoxy)acetyl]-2-(2-methylphenoxy)acetohydrazide
- 2-[(3,4-dimethylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N’-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-8-9-15(13(2)10-12)24-11-17(21)19-20-18(22)14-6-4-5-7-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFBCMYDCKIWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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